![molecular formula C7H7N3O B1417615 6-甲基-7H-吡咯并[2,3-d]嘧啶-4-醇 CAS No. 99898-85-8](/img/structure/B1417615.png)
6-甲基-7H-吡咯并[2,3-d]嘧啶-4-醇
描述
6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a chemical compound with the molecular weight of 149.15 . It is also known by the IUPAC name 6-methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, including 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, has been achieved using microwave techniques . This method involves the incorporation of chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 .Molecular Structure Analysis
The molecular structure of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol has been characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Physical And Chemical Properties Analysis
6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a compound with a molecular weight of 149.15 .科学研究应用
抗增殖剂
6-甲基-7H-吡咯并[2,3-d]嘧啶-4-醇已被研究作为潜在的抗增殖剂。该化合物衍生物已显示出对FLT3和CDK的抑制活性,而FLT3和CDK在癌细胞增殖中起着关键作用。 这表明它可用于设计抗癌疗法 .
抗炎应用
该化合物已被评估其抑制一氧化氮产生的功效,而一氧化氮在炎症过程中起着重要作用。 这种应用可能导致新的抗炎药物的开发 .
抗糖尿病潜力
吡咯并[2,3-d]嘧啶连接的杂化物已被研究其体外抗糖尿病潜力。 该化合物的衍生物可用于通过分子对接和建模研究设计治疗糖尿病的新方法 .
Janus激酶抑制剂
它作为合成Janus激酶抑制剂(如INCB018424,也称为巴瑞替尼)的重要中间体,巴瑞替尼用于治疗类风湿性关节炎等疾病 .
酶抑制
该化合物已被用于研究衍生物作为某些酶(如PAK4)的竞争性抑制剂的抑制机制,这可能对治疗酶调节至关重要的各种疾病具有意义 .
抗转移特性
作用机制
Target of Action
Similar compounds, such as 7h-pyrrolo[2,3-d]pyrimidine derivatives, have been found to inhibit pak4 , a protein kinase involved in various cellular processes .
Mode of Action
It is suggested that similar compounds act as atp-competitive inhibitors , which means they compete with ATP for binding to their target proteins, thereby inhibiting the protein’s activity .
Biochemical Pathways
Related compounds have been found to impact the pi3k-pkb signaling pathway , which is involved in cell proliferation and survival .
Pharmacokinetics
A related compound was found to exhibit desired efficacies in in vivo studies , suggesting potential bioavailability.
Result of Action
Related compounds have been found to have anti-inflammatory effects , and another compound showed decreased cytotoxic activity when a bulky, lipophilic group was substituted .
Action Environment
The stability of similar compounds may be influenced by factors such as temperature, ph, and the presence of other substances .
未来方向
生化分析
Biochemical Properties
6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including kinases and oxidoreductases. For instance, it has been identified as an inhibitor of P21-activated kinase 4 (PAK4), a kinase involved in cell signaling pathways . The interaction between 6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol and PAK4 is characterized by binding to the active site of the enzyme, thereby inhibiting its activity and affecting downstream signaling processes.
Cellular Effects
The effects of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol on various cell types and cellular processes have been extensively studied. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of PAK4 can lead to alterations in cell proliferation, migration, and apoptosis . Additionally, 6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol has been shown to affect the expression of genes involved in cell cycle regulation and metabolic pathways, further highlighting its impact on cellular processes.
Molecular Mechanism
At the molecular level, 6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol exerts its effects through specific binding interactions with biomolecules. The compound’s inhibitory action on PAK4 involves binding to the enzyme’s active site, leading to a conformational change that reduces its catalytic activity . This inhibition disrupts the phosphorylation of downstream targets, thereby modulating various cellular signaling pathways. Additionally, 6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol may interact with other enzymes and proteins, contributing to its diverse biological effects.
Temporal Effects in Laboratory Settings
The stability and degradation of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol in laboratory settings have been investigated to understand its temporal effects. Studies have shown that the compound remains stable under standard storage conditions, with minimal degradation over time . Prolonged exposure to extreme conditions, such as high temperatures or acidic environments, can lead to its degradation. In vitro and in vivo studies have also demonstrated that the long-term effects of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol on cellular function are consistent with its role as an enzyme inhibitor, with sustained inhibition observed over extended periods.
Dosage Effects in Animal Models
The effects of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol at different dosages have been evaluated in animal models to determine its therapeutic potential and safety profile. Studies have indicated that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activities . At excessively high doses, 6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol may induce toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. These findings underscore the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are mediated by enzymes such as cytochrome P450 oxidases and transferases, which modify the compound’s structure and enhance its excretion. The effects of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol on metabolic flux and metabolite levels have also been studied, revealing its potential to modulate key metabolic pathways.
Transport and Distribution
The transport and distribution of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol within cells and tissues are critical factors influencing its biological activity. The compound is transported across cell membranes via specific transporters and binding proteins, which facilitate its uptake and intracellular localization . Once inside the cell, 6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its effects. The distribution of the compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a key determinant of its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, 6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol may be localized to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and cellular metabolism. Understanding the subcellular localization of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol provides insights into its diverse biological roles and mechanisms of action.
属性
IUPAC Name |
6-methyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-4-2-5-6(10-4)8-3-9-7(5)11/h2-3H,1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEMRSCPESTZFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10319377 | |
| Record name | 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10319377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99898-85-8 | |
| Record name | 3,7-Dihydro-6-methyl-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99898-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10319377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



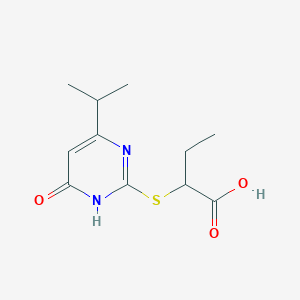
![imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B1417534.png)
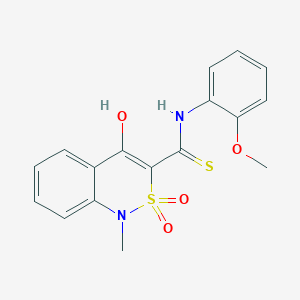
![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B1417536.png)
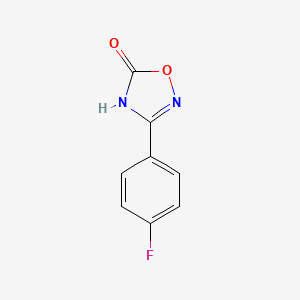

![2-[(3-morpholinopropyl)amino]-5-[(E,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-4(5H)-one](/img/structure/B1417544.png)
![2-{1-[4-(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B1417545.png)
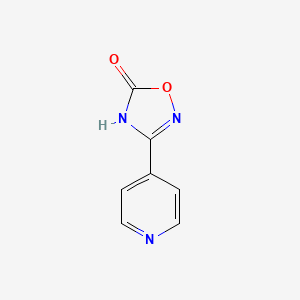
![(S)-3,3'-Di(pyridin-2-yl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1417547.png)
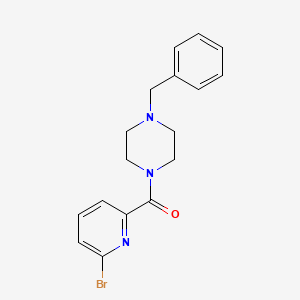
![(2E)-2-cyano-N-[(1E)-(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B1417552.png)
![1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B1417553.png)
![1-(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B1417555.png)